molecular formula C15H16ClN3 B2557336 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride CAS No. 2241129-19-9

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride

Cat. No.: B2557336
CAS No.: 2241129-19-9
M. Wt: 273.76
InChI Key: QSZMZYUVUQNUDI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3,5-dimethylphenyl group at the 2-position and an amine group at the 3-position, forming a hydrochloride salt. This structure places it within a class of nitrogen-containing bicyclic compounds known for their diverse pharmacological and material science applications .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c1-10-7-11(2)9-12(8-10)14-15(16)18-6-4-3-5-13(18)17-14;/h3-9H,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZMZYUVUQNUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(N3C=CC=CC3=N2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Routes

Vilsmeier-Haack Formylation and Sequential Functionalization

A foundational approach derives from patented processes for structurally analogous imidazo[1,2-a]pyridines. The synthesis initiates with Vilsmeier-Haack formylation , wherein imidazo[1,2-a]pyridine is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the 3-formyl derivative (Step 1). Subsequent reduction with sodium borohydride (NaBH₄) converts the aldehyde to a primary alcohol (Step 2), which undergoes p-toluenesulfonylation in pyridine to form a sulfonate ester (Step 3).

Critical to this route is the cyanide displacement of the sulfonate group using sodium cyanide (NaCN), producing the 3-acetonitrile intermediate (Step 4). While patents describe hydrolysis of the nitrile to a carboxylic acid for amidation, adaptation for amine synthesis necessitates nitrile reduction . Hydrogenation under Raney nickel catalysis or treatment with lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine, yielding 2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine.

Reaction Optimization
  • Temperature Control : Alkylation with methyl iodide (Step 2) requires strict control at 0–5°C to prevent quaternary ammonium salt decomposition.
  • Catalyst Loading : Cyanide displacement achieves >90% yield with 1.5 equivalents of NaCN in DMF at 80°C.

Direct Amination via Nucleophilic Substitution

An alternative industrial method bypasses nitrile intermediates by introducing the amine group directly. Starting from 3-bromoimidazo[1,2-a]pyridine, Buchwald-Hartwig amination with ammonia or ammonium salts in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand installs the primary amine. Subsequent Suzuki-Miyaura coupling with 3,5-dimethylphenylboronic acid introduces the aryl substituent, though this route’s feasibility depends on bromo precursor availability.

Ultrasonic-Assisted Multicomponent Synthesis

Molecular Iodine-Catalyzed Three-Component Coupling

A breakthrough methodology from ACS Omega employs ultrasonication and molecular iodine (20 mol%) in water to assemble imidazo[1,2-a]pyridines. While the published protocol focuses on cyclohexenone-fused derivatives, modifications enable the synthesis of 2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine:

  • In Situ Phenylglyoxal Formation : 3,5-Dimethylacetophenone reacts with iodine under aerobic conditions to generate phenylglyoxal.
  • Condensation with 2-Aminopyridine : The glyoxal intermediate couples with 2-aminopyridine, forming an imine.
  • Cyclization and Amine Incorporation : Intramolecular cyclization, facilitated by ultrasonication (30 min, 25°C), yields the imidazo[1,2-a]pyridine core.
Key Advantages
  • Solvent Sustainability : Aqueous medium reduces environmental impact.
  • Yield Enhancement : Ultrasonication improves reaction efficiency (up to 96% yield).

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt ensures enhanced solubility and stability. Post-synthesis, the amine is treated with hydrogen chloride (HCl) gas in anhydrous ether or aqueous HCl (1–2 M), precipitating the hydrochloride salt. Patent data indicate crystallization from toluene or methanol achieves >98% purity.

Comparative Analysis of Synthetic Methods

Parameter Multi-Step Route Ultrasonic Multicomponent
Reaction Time 12–18 hours 1 hour
Yield 65–75% 85–96%
Catalyst Cost High (Pd, Ni) Low (I₂)
Environmental Impact Moderate Low (aqueous, no VOC)

The ultrasonic method excels in efficiency and sustainability but requires optimization to eliminate dimedone incorporation. Industrial routes, while lengthier, offer scalability for kilogram-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific sites, primarily targeting the amine group or aromatic rings. Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . These reactions yield hydroxylated derivatives, which are valuable intermediates for further functionalization. For instance, oxidation of the amine group may generate hydroxylamine derivatives, though specific product structures depend on reaction conditions.

Reduction Reactions

Reduction typically targets the imidazo[1,2-a]pyridine core or peripheral functional groups. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) facilitate the reduction of carbonyl or nitro groups to amines. For example, reduction of a nitro-substituted derivative could yield an amine derivative, though the compound’s hydrochloride salt form may influence reaction kinetics.

Substitution Reactions

The imidazo[1,2-a]pyridine ring system is prone to electrophilic aromatic substitution, particularly at the 3-position. Halogenated reagents (e.g., bromine or iodine) enable the introduction of substituents, yielding derivatives with modified electronic properties. These reactions are often conducted under acidic or basic conditions to direct regioselectivity.

Reaction Mechanisms and Structural Insights

The compound’s reactivity stems from its fused aromatic system, which stabilizes transition states during substitutions and redox processes. The hydrochloride salt form enhances solubility in aqueous media, facilitating reactions with polar reagents like KMnO₄. Substitution patterns (e.g., dimethylphenyl groups) may modulate electronic effects, influencing reaction rates and selectivity .

Research Findings and Implications

  • Selectivity and Solubility : Substitution with electron-donating groups (e.g., methoxy) improves selectivity in biological assays, though polar groups may reduce solubility .

  • Catalyst-Free Synthesis : Recent advances in metal-free catalysis (e.g., iodine-mediated ultrasonication) highlight scalable methods for generating imidazo[1,2-a]pyridine frameworks, though this compound’s specific synthesis employs traditional cyclization routes .

Scientific Research Applications

Synthetic Route Example:

  • Starting Materials :
    • 3,5-dimethylphenylamine
    • 2-bromoacetophenone
    • Base (e.g., potassium carbonate)
    • Hydrochloric acid
  • Reaction Conditions :
    • Reaction in an organic solvent (e.g., DMF or DMSO)
    • Heating under reflux conditions
    • Subsequent crystallization for purification

The compound exhibits significant biological properties that make it a candidate for further research in various therapeutic areas.

Anticancer Properties

Research indicates that 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride may inhibit specific kinases involved in cell proliferation. This inhibition can lead to reduced tumor growth in various cancer models .

Antimicrobial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyridines exhibit moderate antimicrobial activity against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate promising potential for developing new antimicrobial agents .

Case Studies and Research Findings

  • Anticancer Activity Assessment :
    • A study evaluated the effect of the compound on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction in treated cells compared to controls. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Evaluation :
    • In vitro assays were conducted using agar diffusion methods to assess the antimicrobial efficacy of synthesized derivatives. The results indicated that certain modifications to the imidazo[1,2-a]pyridine scaffold enhanced activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Yield : High yields (89–91%) are achieved for analogs with isoxazole and alkyl/aryl ether substituents, suggesting robust synthetic routes for these derivatives .
  • Molecular Weight : The target compound’s molecular weight is expected to be lower than analogs with bulky groups (e.g., 475.30732 for compound 27) due to its simpler 3,5-dimethylphenyl substituent .
  • NMR Trends : Protons adjacent to electron-withdrawing groups (e.g., chloro, sulfonyl) typically resonate downfield, whereas methyl or methoxy groups cause upfield shifts. The absence of such groups in the target compound may simplify its NMR profile .

Biological Activity

2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride (CAS No. 1081633-12-6) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound has gained attention due to its diverse biological activities and potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is known for its structural versatility and pharmacological significance, making it a valuable target for medicinal chemistry.

  • Molecular Formula : C15H15N3
  • Molecular Weight : 237.30 g/mol
  • CAS Number : 1081633-12-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to inhibit specific kinases involved in cell proliferation, which may contribute to its anticancer properties. Additionally, this compound may modulate receptor activities that are crucial for various biological processes.

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the inhibition of signaling pathways critical for cancer cell survival and proliferation.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating inflammatory pathways and cytokine production.
  • Antiviral Activity : Preliminary studies suggest that certain imidazo[1,2-a]pyridine derivatives can inhibit viral replication, providing a basis for further antiviral drug development.

Study 1: Anticancer Activity

A study published in Pharmacological Reports evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives. Among them, 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine showed significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 5 μM .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. Modifications at specific positions on the aromatic ring can enhance binding affinity to biological targets and improve pharmacokinetic properties. For example:

CompoundSubstituentBiological ActivityReference
A-CH3Anticancer
B-ClAntibacterial
C-OHAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride, and how can its structure be confirmed experimentally?

  • Methodological Answer :

  • Synthesis : The compound can be synthesized via Friedländer condensation, where 3-aminoimidazo[1,2-a]pyridine derivatives react with aldehydes/ketones under acidic or microwave-assisted conditions . For example, reacting 3-aminoimidazo[1,2-a]pyridine with 3,5-dimethylbenzaldehyde in the presence of AlCl₃ or using microwave irradiation for improved efficiency .
  • Characterization : Use NMR (¹H and ¹³C) to confirm regioselectivity and substituent positions. IR spectroscopy identifies amine (-NH₂) and hydrochloride salt (N-H stretch at ~2500 cm⁻¹) groups. Mass spectrometry (MS) validates molecular weight .

Q. What analytical techniques are critical for resolving structural ambiguities in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Combine X-ray crystallography (for absolute configuration) with 2D NMR (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign aromatic protons in the imidazo-pyridine core .
  • Elemental analysis ensures stoichiometric purity of the hydrochloride salt. HPLC with UV detection confirms chemical homogeneity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA predicts energy barriers for condensation steps .
  • Solvent Optimization : Machine learning (ML) models trained on reaction databases (e.g., Reaxys) recommend solvent systems that maximize yield while minimizing side reactions .
  • Example Workflow :

Simulate Friedländer reaction pathways with varying catalysts.

Validate predictions via small-scale microwave-assisted trials .

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Step 1 : Cross-validate NMR assignments with DEPT-135 (to distinguish CH₃, CH₂, CH groups) and NOESY (to confirm spatial proximity of substituents).
  • Step 2 : Perform isotopic labeling (e.g., ¹⁵N) to trace amine group interactions in complex spectra .
  • Step 3 : Compare experimental IR/Raman spectra with simulated spectra from computational tools (e.g., ADF or VASP) .

Q. What reactor design considerations are critical for scaling up the synthesis of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Continuous Flow Reactors : Ideal for exothermic reactions (e.g., microwave-assisted steps) to enhance heat transfer and reduce byproducts. Use Corning AFR modules with real-time FTIR monitoring .
  • Membrane Technologies : Integrate ceramic membranes for in-situ separation of hydrochloride salts, improving purity .
  • Case Study : A 2-step process combining batch condensation (Step 1) and flow crystallization (Step 2) achieves >90% yield at pilot scale .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

  • Methodological Answer :

  • Solvent Selection : Replace DMF or DCM with Cyrene™ or 2-MeTHF, which have lower environmental impact .
  • Catalyst Recycling : Immobilize AlCl₃ on mesoporous silica (e.g., SBA-15) to enable reuse across 5+ cycles without activity loss .
  • Waste Reduction : Use microwave reactors to reduce reaction times by 70% and solvent volume by 50% .

Q. What strategies are recommended for studying the biological activity of this compound against enzyme targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with kinase targets (e.g., JAK2 or CDK4/6) .
  • In Vitro Assays : Perform fluorescence polarization (FP) assays to measure inhibition of ATP-binding sites. Validate with SPR (surface plasmon resonance) for kinetic analysis .
  • Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How to resolve discrepancies between predicted and observed reactivity in functionalization reactions?

  • Methodological Answer :

  • Hypothesis Testing :

Conduct kinetic isotope effect (KIE) studies to determine rate-limiting steps.

Use in-situ IR or Raman spectroscopy to detect transient intermediates .

  • Case Example : If nitration yields unexpected regiochemistry, compare computational electrostatic potential maps (from Multiwfn) with experimental NOE data .

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